3-Fold Improvement in Anti-HIV-1 Potency Compared to Non-Fluorinated N4-Benzoylcytosine in L-Nucleoside Derivatives
In a direct head-to-head comparison within the same study, the 2'-fluoro-2',3'-unsaturated L-nucleoside derivative prepared from N-4-Benzoyl-5-fluorocytosine (β-L-2'-Fd4FC, compound 25) exhibited an anti-HIV-1 EC50 of 0.17 μM in human peripheral blood mononuclear (PBM) cells, which is approximately 3-fold more potent than the corresponding non-fluorinated cytosine analogue (β-L-2'-Fd4C, compound 23, EC50 = 0.51 μM) prepared from N4-benzoylcytosine [1]. Both compounds showed no significant cytotoxicity up to 100 μM in the same assay [1].
| Evidence Dimension | Anti-HIV-1 potency (EC50) |
|---|---|
| Target Compound Data | β-L-2'-Fd4FC (derived from N-4-Benzoyl-5-fluorocytosine): EC50 = 0.17 μM |
| Comparator Or Baseline | β-L-2'-Fd4C (derived from N4-benzoylcytosine): EC50 = 0.51 μM |
| Quantified Difference | 3.0-fold improvement in potency (0.17 μM vs 0.51 μM) |
| Conditions | Human peripheral blood mononuclear (PBM) cells infected with HIV-1 |
Why This Matters
The 3-fold potency advantage directly translates to lower effective concentrations in antiviral nucleoside development, making N-4-Benzoyl-5-fluorocytosine the preferred building block over non-fluorinated N4-benzoylcytosine for achieving higher antiviral activity.
- [1] Chu, C. K., et al. (1999). Synthesis and Anti-HIV and Anti-HBV Activities of 2'-Fluoro-2',3'-unsaturated L-Nucleosides. Journal of Medicinal Chemistry, 42(6), 1032-1044. View Source
